An In-depth Technical Guide to the Structure Elucidation of 1H-Pyrazolo[3,4-b]pyridin-5-amine
An In-depth Technical Guide to the Structure Elucidation of 1H-Pyrazolo[3,4-b]pyridin-5-amine
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This fused bicyclic system, comprising an electron-rich pyrazole ring and an electron-deficient pyridine ring, exhibits a unique dipolar character that facilitates diverse chemical reactivity.[2] Consequently, derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The precise substitution pattern on this core dictates its therapeutic potential, making unambiguous structure elucidation a critical step in the development of novel therapeutics. This guide provides a comprehensive, in-depth analysis of the techniques and methodologies employed to confirm the structure of 1H-Pyrazolo[3,4-b]pyridin-5-amine, a key building block for the synthesis of bioactive molecules.
A Multi-faceted Approach to Structure Confirmation
The elucidation of a novel chemical entity's structure is never reliant on a single analytical technique. Instead, a confluence of spectroscopic and spectrometric data is required to build a cohesive and irrefutable structural assignment. For 1H-Pyrazolo[3,4-b]pyridin-5-amine, a combination of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and ultimately, single-crystal X-ray crystallography provides the necessary evidence for its constitution and connectivity.
I. Mass Spectrometry: Determining the Molecular Formula
The first step in structure elucidation is to ascertain the molecular weight and, by extension, the molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of 1H-Pyrazolo[3,4-b]pyridin-5-amine is prepared in a suitable volatile solvent such as methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.
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Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
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Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation and Validation
The molecular formula of 1H-Pyrazolo[3,4-b]pyridin-5-amine is C₆H₆N₄.[6][7] The expected monoisotopic mass is 134.05925 Da.[7] HRMS analysis should yield an [M+H]⁺ peak with a mass-to-charge ratio (m/z) that corresponds to this value with high accuracy (typically within 5 ppm).
| Ion | Calculated m/z | Observed m/z (example) | Mass Accuracy (ppm) |
| [M+H]⁺ | 135.06653 | 135.0663 | -1.7 |
| [M+Na]⁺ | 157.04847 | 157.0482 | -1.7 |
Table 1: Example HRMS data for 1H-Pyrazolo[3,4-b]pyridin-5-amine.
The observation of the protonated molecule with the correct high-resolution mass provides strong evidence for the elemental composition of the molecule.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides information on the chemical environment of each proton and carbon atom, as well as their connectivity.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 1H-Pyrazolo[3,4-b]pyridin-5-amine is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, to ensure solubility and avoid exchange of the amine and N-H protons.
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1D NMR Acquisition:
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¹H NMR: Provides information on the number of different types of protons and their splitting patterns.
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¹³C NMR: Shows the number of different types of carbon atoms.
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2D NMR Acquisition:
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for establishing the connectivity of the bicyclic system.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
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Data Interpretation and Validation
The expected NMR data for 1H-Pyrazolo[3,4-b]pyridin-5-amine in DMSO-d₆ is as follows:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H3 | ~8.1 | ~133 | C3a, C7a |
| H4 | ~7.8 | ~128 | C5, C6, C7a |
| H6 | ~6.5 | ~105 | C4, C5, C7a |
| NH₂ | ~6.0 (broad) | - | C5 |
| NH | ~13.0 (broad) | - | C3, C7a |
| C3 | - | ~133 | H3 |
| C3a | - | ~115 | H3, H4 |
| C4 | - | ~128 | H4, H6 |
| C5 | - | ~155 | H4, H6, NH₂ |
| C6 | - | ~105 | H4, H6 |
| C7a | - | ~150 | H3, H4, H6, NH |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for 1H-Pyrazolo[3,4-b]pyridin-5-amine.
The HMBC spectrum is particularly vital. For instance, the correlation between the proton at position 3 (H3) and the carbon at the ring junction (C7a) confirms the fusion of the pyrazole and pyridine rings.[8][9] Similarly, correlations from the pyridine protons (H4 and H6) to the amine-bearing carbon (C5) and the other ring junction carbon (C7a) solidify the overall structure.
Figure 1: Key HMBC correlations for structural confirmation.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
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Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
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Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation and Validation
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3400-3200 (two bands) |
| N-H stretch (pyrazole) | ~3100 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=N stretch (ring) | 1650-1550 |
| C=C stretch (ring) | 1600-1450 |
| N-H bend (amine) | 1640-1560 |
Table 3: Characteristic FTIR absorption bands for 1H-Pyrazolo[3,4-b]pyridin-5-amine.
The presence of distinct N-H stretching bands for both the amine and the pyrazole N-H, along with the characteristic aromatic C=C and C=N stretching vibrations, provides corroborating evidence for the proposed structure.[2][10]
IV. X-ray Crystallography: The Definitive Structure
While the combination of spectroscopic techniques provides a very strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise spatial arrangement of atoms in the solid state.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: High-quality single crystals of 1H-Pyrazolo[3,4-b]pyridin-5-amine are grown, often by slow evaporation of a saturated solution in a suitable solvent system.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates.
Data Interpretation and Validation
The resulting crystal structure would visually confirm the connectivity of the 1H-pyrazolo[3,4-b]pyridine core and the position of the amine substituent at C5.[1][3] It also provides valuable information on intermolecular interactions, such as hydrogen bonding, in the solid state.
Figure 2: Workflow for the structure elucidation of 1H-Pyrazolo[3,4-b]pyridin-5-amine.
Conclusion
The structure elucidation of 1H-Pyrazolo[3,4-b]pyridin-5-amine is a systematic process that integrates data from multiple analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula. A comprehensive suite of NMR experiments, particularly 2D HMBC, maps the atomic connectivity of the bicyclic system. FTIR spectroscopy confirms the presence of key functional groups. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, which is paramount for its application in research and drug development.
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